molecular formula C8H4BrNO3 B8768187 3-Bromofuro[2,3-c]pyridine-5-carboxylic acid

3-Bromofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B8768187
M. Wt: 242.03 g/mol
InChI Key: SCNMZFUBMZMTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromofuro[2,3-c]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromofuro[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-5-3-13-7-2-10-6(8(11)12)1-4(5)7/h1-3H,(H,11,12)

InChI Key

SCNMZFUBMZMTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)OC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromofuro[2,3-c]pyridine-5-carbaldehyde (3.26 g, 14.42 mmol) is dissolved in THF (100 mL)/t-BuOH (50 mL)/H2O (50 mL), treated with a single portion of NaOCl2 (4.89 g, 43.3 mmol) and KH2PO4 (3.92 g, 28.8 mmol) and stirred at rt for 18 h. The white solid is collected via filtration and the filtrate is concentrated in vacuo to dryness. The residue is suspended in water (25 mL), acidified to pH 2 with concentrated HCl and the resulting solid collected via filtration. The collected solids are dried in a vacuum oven at 50° C. for 18 h and combined to afford 3.52 g (99%) of 3-bromofuro[2,3-c]pyridine-5-carboxylic acid as a white solid. MS (EI) m/z: 241 (M+).
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaOCl2
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
3.92 g
Type
reactant
Reaction Step Two

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